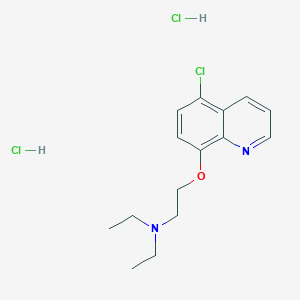

![molecular formula C19H19N5O2 B3018611 3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-46-7](/img/structure/B3018611.png)

3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives involves a series of chemical reactions that build the complex structure of the compound. In the first paper, the authors describe the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation. The starting material, a 5-nitrosopyrimidine derivative, is hydrogenated to form an amino derivative, which then undergoes a series of reactions including treatment with an orthocarboxylate and mesyl chloride to yield the final purine diones .

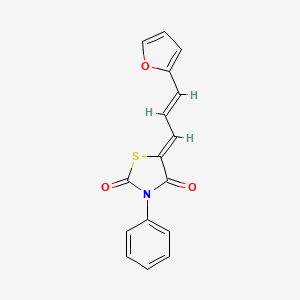

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of a purine ring fused with an imidazole ring. The second paper provides insights into the structural aspects of similar compounds, where X-ray crystallography reveals coplanar conformations of the purine and appended azolyl rings in some derivatives. However, in certain cases, such as a 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine nucleoside, there is a significant twist between the planes of the purine and imidazole rings, indicating that the structure can vary depending on the substituents attached to the rings .

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purine derivatives can be inferred from the reactions they undergo. The third paper discusses the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. This suggests that the imidazo[2,1-f]purine core can participate in reactions with isocyanates to form imidazolidine diones, which could be a pathway for further functionalization of the molecule .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, we can extrapolate from the general properties of similar compounds. Imidazo[2,1-f]purine derivatives are likely to exhibit aromaticity due to the purine ring, which can affect their chemical stability and reactivity. The presence of various substituents, such as alkyl or phenyl groups, can influence the solubility, melting point, and other physical properties of the compound. The specific twist angles between the purine and imidazole rings, as observed in the second paper, can also impact the molecule's interaction with other chemicals and its overall reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) involved the synthesis and evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies showed potential antidepressant and anxiolytic effects, highlighting the significance of these compounds in developing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Chemical Synthesis Techniques

Research by Šimo et al. (1998) detailed the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones via intramolecular alkylation, showcasing advanced chemical synthesis techniques and their importance in creating purine analogs for further biological testing (Šimo et al., 1998).

Receptor Affinity and Activity Studies

Another study by Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones to evaluate their affinity for serotoninergic and dopaminergic receptors. The findings highlighted certain compounds as potential anxiolytic and antidepressant agents, providing insight into the structure-activity relationships of these molecules (Zagórska et al., 2015).

Antiviral Activity

Kim et al. (1978) described the chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity against herpes and rhinoviruses. This study emphasizes the potential of imidazo[2,1-f]purine derivatives in antiviral therapy (Kim et al., 1978).

Propiedades

IUPAC Name |

4,7,8-trimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-5-11-22-17(25)15-16(21(4)19(22)26)20-18-23(12(2)13(3)24(15)18)14-9-7-6-8-10-14/h5-10H,1,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYLVSMHJQJDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)

![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)

![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)

![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)

![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)